BENGHE Foundational & Exploratory

Check Availability & Pricing

literature review of 3-Fluoro-4-(4-
methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Fluoro-4-(4-methylpiperazin-1-
Compound Name:
ylaniline

Cat. No.: B1304260

An in-depth literature review of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key intermediate
in modern medicinal chemistry.

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative recognized as a
crucial building block in the synthesis of pharmacologically active molecules.[1] Its structure,
featuring a fluoro-substituted aniline ring coupled with a methylpiperazine moiety, makes it a
valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for
oncology.[2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the
methylpiperazine group often improves solubility and pharmacokinetic properties. This
technical guide provides a comprehensive review of its synthesis, physicochemical properties,
and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline are summarized
below. This data is essential for its use in synthetic chemistry, providing identifiers and key
molecular characteristics.
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Property Value Source
CAS Number 221198-99-8 [4][5]
Molecular Formula Ci11H16FN3 [41[6]
Molecular Weight 209.27 g/mol [41[5]
InChiKey GOPUCAPKOUZKPS- 6]

UHFFFAOYSA-N

Purity (Typical) >98% [4]

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is typically achieved through a
two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the
reduction of a nitro group. This common pathway is a foundational method in the synthesis of
many substituted anilines used in pharmaceuticals.[7]
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Caption: Generalized synthetic workflow for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.
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General Experimental Protocol: Synthesis of 3-Fluoro-4-
(4-methylpiperazin-1-yl)aniline

This protocol is a representative procedure based on established chemical principles for SNAr
reactions and nitro group reductions, similar to methods used for analogous compounds.[7][8]

o Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine.

o To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as
acetonitrile or DMSO, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like
potassium carbonate (2.0 eq).

o Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting
material is consumed.

o After cooling to room temperature, dilute the mixture with water and extract the product
with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude intermediate.

o Step 2: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

o Dissolve the crude 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine from Step 1 in a solvent
such as ethanol or methanol.

o Add a catalyst, typically 10% Palladium on carbon (Pd/C).

o Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation
apparatus) at room temperature for several hours.[3]

o Alternatively, reduction can be achieved using iron powder and ammonium chloride in an
ethanol/water mixture at reflux.[7]

o Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

[3]
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o Concentrate the filtrate under reduced pressure to obtain the final product, 3-Fluoro-4-(4-
methylpiperazin-1-yl)aniline, which can be further purified by column chromatography if
necessary.

Applications in Drug Discovery

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is primarily used as an intermediate in the
synthesis of kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways,
and their dysregulation is a hallmark of many cancers, making them prime targets for
therapeutic intervention.

Role as a Key Building Block

The aniline functional group of the title compound serves as a versatile handle for coupling
reactions. In a typical application, it is reacted with a heterocyclic core structure (e.g., a
pyrrolopyrimidine or pyrrolotriazine) through methods like Buchwald-Hartwig amination or
nucleophilic substitution to form the final drug candidate.
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Caption: Logical workflow for the use of the title compound in drug synthesis.

Application Protocol: Synthesis of a Pyrrolopyrimidine

Kinase Inhibitor

The following protocol, adapted from the literature, demonstrates the use of 3-Fluoro-4-(4-

methylpiperazin-1-yl)aniline in a large-scale industrial synthesis of a kinase inhibitor.[1]

o Reactor Setup: A 500-L glass-lined reactor is rendered inert with nitrogen gas.

o Charging Reagents: The reactor is charged with t-butanol (147 kg) under vacuum. Agitation

is initiated, and the reactor is heated to 40 + 5 °C.
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» Addition of Solids: The following reagents are added to the reactor:

o

(2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg)

[¢]

Anhydrous potassium carbonate (K2COs) (32.02 kg)

[e]

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.88 kg)

[e]

Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos) (0.90 kg)

(¢]

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline (9.70 kg)

o Reaction: The mixture is agitated under a nitrogen atmosphere, and the coupling reaction
proceeds to form the desired pyrrolopyrimidine product.

Targeting the MERTK Signaling Pathway

Derivatives of fluorinated piperazinyl/piperidinyl anilines are being developed as potent
inhibitors of Mer-tyrosine-kinase (MERTK).[3][9] MERTK is a member of the TAM (TYROS,
AXL, MERTK) family of receptor tyrosine kinases. Its overexpression is linked to cancer cell
survival, proliferation, and the suppression of anti-tumor immune responses.[3][9] Inhibiting
MERTK is therefore a promising strategy in cancer therapy.
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Caption: Role of MERTK inhibitors derived from aniline scaffolds in blocking oncogenic
signaling.

While specific quantitative data for derivatives of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is
not available in the cited literature, a study on the closely related analog, 3-Fluoro-4-(1-
methylpiperidin-4-yl)aniline, highlights the potential of this chemical class. The resulting hybrid
molecules showed significant anticancer activity.[3] The data in the following table is for these
piperidinyl-based MERTK inhibitors and serves to illustrate the therapeutic potential of this
scaffold type.
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Compound ID Target Cell Line ICs0 (M)
IK5 A549 (Lung Carcinoma) 0.36
IK5 MCF-7 (Breast Cancer) 0.42
IK5 MDA-MB-231 (Breast Cancer) 0.80

(Data from a study on MERTK
inhibitors derived from a
structurally similar 3-Fluoro-4-
(1-methylpiperidin-4-yl)aniline
scaffold)[3]

General Biological Activity

The broader class of molecules containing fluoro-phenylpiperazine moieties has been
investigated for various biological activities, including antimicrobial and antifungal properties.
[10][11] The synthesis of hybrid molecules incorporating this scaffold has yielded compounds
with moderate to good antibacterial activity.[10] This suggests that beyond oncology, 3-Fluoro-
4-(4-methylpiperazin-1-yl)aniline could serve as a valuable starting material for developing
new anti-infective agents.

Conclusion

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a high-value chemical intermediate with
significant applications in drug discovery and development. Its utility is firmly established in the
synthesis of targeted kinase inhibitors for cancer therapy, and its underlying scaffold shows
promise in the pursuit of novel antimicrobial agents. The straightforward and scalable synthetic
routes to this compound, combined with its versatile reactivity, ensure its continued importance
for researchers and scientists in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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